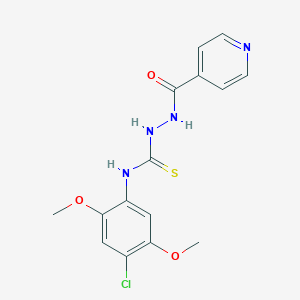
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide, also known as CIN-102, is a chemical compound that has been studied for its potential use in treating various diseases. This compound has been synthesized using several methods, and its mechanism of action has been investigated in detail. In
作用機序
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of topoisomerase IIα and induce the expression of p53. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the activity of enoyl-ACP reductase and disrupt the cell wall synthesis of Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to reduce the bacterial load in infected mice and improve lung pathology. N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and potent activity against cancer cells and Mycobacterium tuberculosis. However, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide also has some limitations, including its poor solubility in aqueous solutions and limited bioavailability.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and tuberculosis. Another direction is to develop more efficient synthesis methods for N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide and its effects on various signaling pathways.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been synthesized using several methods, including the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide followed by the reaction with carbon disulfide. Another method involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with isonicotinic acid hydrazide in the presence of thionyl chloride and then reacting the resulting product with carbon disulfide. The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has also been achieved using microwave-assisted methods.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been studied for its potential use in treating various diseases, including cancer and tuberculosis. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In tuberculosis research, N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide has been shown to inhibit the growth of Mycobacterium tuberculosis and reduce the bacterial load in infected mice.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-2-isonicotinoylhydrazinecarbothioamide |
|---|---|
分子式 |
C15H15ClN4O3S |
分子量 |
366.8 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea |
InChI |
InChI=1S/C15H15ClN4O3S/c1-22-12-8-11(13(23-2)7-10(12)16)18-15(24)20-19-14(21)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,19,21)(H2,18,20,24) |
InChIキー |
ARWZQFGULHCSHK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=S)NNC(=O)C2=CC=NC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 1-[(4-phenoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216408.png)


![Ethyl 1-[(2,5-dimethylphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B216414.png)



![Ethyl 4-{[(4-benzylpiperidin-1-yl)carbothioyl]amino}benzoate](/img/structure/B216419.png)